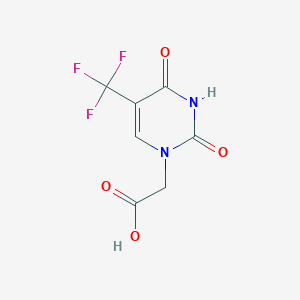![molecular formula C7H6ClNO4S B15093751 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride](/img/structure/B15093751.png)
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride is a heterocyclic compound that features a unique structure combining a dioxin and pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride typically involves the reaction of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve:
Reagents: Chlorosulfonic acid, 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Conditions: Low temperature, inert atmosphere (e.g., nitrogen or argon), and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), and controlled temperature.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., acetonitrile), and controlled temperature.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran), and controlled temperature.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable sulfonamide bonds with target molecules.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide bonds with amines, which are common functional groups in biological molecules. This reactivity makes it a valuable tool for modifying proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-amine
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
Uniqueness
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may lack this reactive group and, therefore, have different reactivity profiles and applications.
Propriétés
Formule moléculaire |
C7H6ClNO4S |
|---|---|
Poids moléculaire |
235.65 g/mol |
Nom IUPAC |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO4S/c8-14(10,11)5-3-6-7(9-4-5)13-2-1-12-6/h3-4H,1-2H2 |
Clé InChI |
FFPRXERCJDFLIL-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C(C=N2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


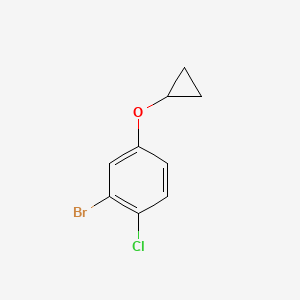
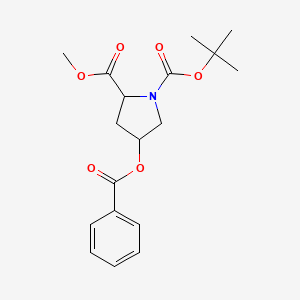

![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
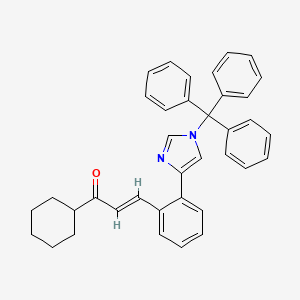
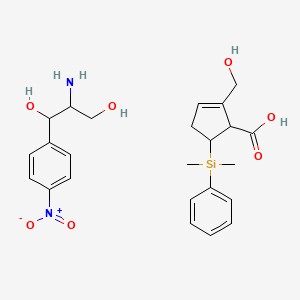
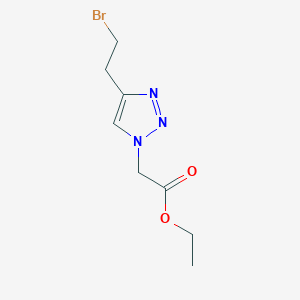

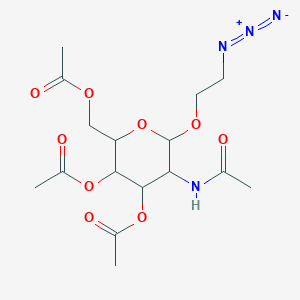

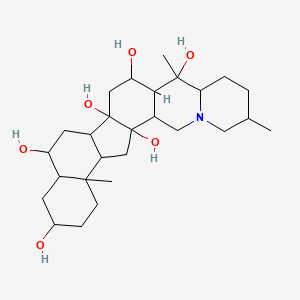
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol](/img/structure/B15093739.png)

